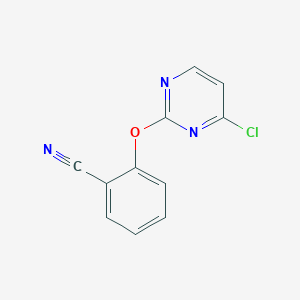

2-(2-氰基苯氧基)-4-氯嘧啶

描述

2-(2-Cyanophenoxy)-4-chloropyrimidine (2CP4CP) is an organic compound that has been the subject of scientific research for its potential applications in laboratory experiments. 2CP4CP has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学研究应用

抗癌中间体的合成

2-(2-氰基苯氧基)-4-氯嘧啶是小分子抗癌药物合成中的一个重要中间体。周等人(2019 年)建立了一种快速合成方法,用于生产包含 2-氯-4-(3-硝基苯氧基)噻吩并[3, 2-d]嘧啶(一种类似化合物)的化合物,该过程涉及环化、氯化和亲核取代 (Zhou et al., 2019)。同样,张等人(2019 年)合成了 2-氯-4-(3-硝基苯氧基)-6-(噻吩-2-基)嘧啶(另一种类似化合物),突出了其在抗癌药物开发中的重要性 (Zhang et al., 2019)。

抗疟疾化合物的合成

该化合物在抗疟疾药物的合成中也具有潜在的应用。Goerlitzer 等人(1997 年)报道,类似于 2-(2-氰基苯氧基)-4-氯嘧啶的 4-氯嘧啶衍生物表现出较弱的抗疟疾活性 (Goerlitzer et al., 1997)。

电化学 DNA 生物传感器的开发

2-(2-氰基苯氧基)-4-氯嘧啶及其类似物已被用于电化学 DNA 生物传感器的开发。Szpakowska 等人(2006 年)探讨了在评估与 DNA 相互作用的化合物时,使用具有氰基苯氧基取代基的 1,2-二嗪衍生物(酰胺基团的前体) (Szpakowska et al., 2006)。

杂环化合物的合成

该化合物在合成新型杂环化合物中发挥作用。Park 等人(2005 年)展示了涉及 2-(4-氰基苯氧基)嘧啶的反应,导致形成新型杂环,展示了其在有机合成中的多功能性 (Park et al., 2005)。

抗菌剂的开发

2-(2-氰基苯氧基)-4-氯嘧啶衍生物因其抗菌特性而受到探索。Mallikarjunaswamy 等人(2016 年)合成了 2-氯嘧啶的新型甲酰胺基衍生物,对病原菌和真菌表现出有希望的抗菌活性 (Mallikarjunaswamy et al., 2016)。

农用化学品的合成

该化合物在合成农用化学品中也有用。Er-peng(2011 年)描述了一种使用 4,6-二氯嘧啶和 2-氰基苯酚(与 2-(2-氰基苯氧基)-4-氯嘧啶类似的化合物)合成农业杀菌剂嘧菌酯的新型合成方法 (Er-peng, 2011)。

作用机制

Target of Action

The primary target of 2-(2-Cyanophenoxy)-4-chloropyrimidine is the cytochrome b complex III in the mitochondrial respiration . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP) .

Mode of Action

2-(2-Cyanophenoxy)-4-chloropyrimidine inhibits fungal respiration by binding to the cytochrome b complex III . This binding disrupts the normal function of the electron transport chain, preventing the fungi from undergoing normal respiration . This disruption in the energy production process leads to the death of the fungi .

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria . By inhibiting the cytochrome b complex III, 2-(2-Cyanophenoxy)-4-chloropyrimidine disrupts the normal flow of electrons within this chain . This disruption affects the downstream production of ATP, the primary energy currency of the cell . Without ATP, the cell cannot perform essential functions and eventually dies .

Pharmacokinetics

It’s known that the compound has a low aqueous solubility and is non-volatile . These properties may impact its bioavailability, as they can affect the compound’s absorption into the body and its distribution within tissues .

Result of Action

The primary result of 2-(2-Cyanophenoxy)-4-chloropyrimidine’s action is the inhibition of fungal growth . By disrupting the electron transport chain and preventing ATP production, the compound effectively starves the fungi of energy, leading to their death . This makes 2-(2-Cyanophenoxy)-4-chloropyrimidine an effective fungicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Cyanophenoxy)-4-chloropyrimidine. For instance, the compound may leach to groundwater under certain conditions due to its low aqueous solubility . It may also be persistent in soil and water systems if conditions are right . These environmental factors can affect the distribution and effectiveness of the compound in controlling fungal populations .

属性

IUPAC Name |

2-(4-chloropyrimidin-2-yl)oxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWFLIZOUFAVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679468 | |

| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyanophenoxy)-4-chloropyrimidine | |

CAS RN |

1159826-56-8 | |

| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

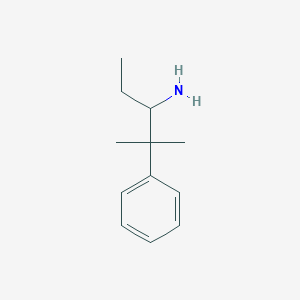

![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)

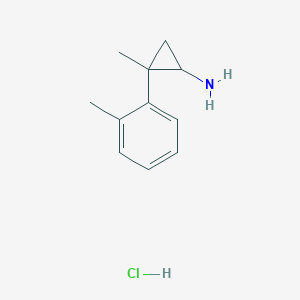

![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)

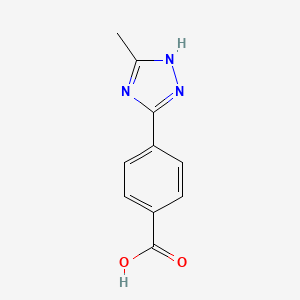

![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)